molecular formula C17H26N2S B5703676 N-cycloheptyl-N'-(4-isopropylphenyl)thiourea

N-cycloheptyl-N'-(4-isopropylphenyl)thiourea

Cat. No. B5703676
M. Wt: 290.5 g/mol
InChI Key: XUTJMJSXHRGYLW-UHFFFAOYSA-N
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Description

N-cycloheptyl-N'-(4-isopropylphenyl)thiourea, also known as CPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research and agriculture. This compound belongs to the family of thioureas and is known for its ability to inhibit the activity of plant growth regulators, which makes it a potential candidate for herbicide development.

Scientific Research Applications

N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been studied extensively for its potential applications in various fields. In biomedical research, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been shown to have anti-tumor activity in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of the mitogen-activated protein kinase (MAPK) pathway. Additionally, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been studied for its potential use as a herbicide. It has been shown to inhibit the activity of plant growth regulators, which are essential for plant growth and development. This makes N-cycloheptyl-N'-(4-isopropylphenyl)thiourea a potential candidate for the development of selective herbicides that target specific plant species without harming non-target organisms.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea involves the inhibition of specific enzymes or pathways. In cancer cells, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea inhibits the MAPK pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea induces apoptosis in cancer cells. In plants, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea inhibits the activity of plant growth regulators, which are essential for plant growth and development. This leads to the inhibition of plant growth and ultimately, the death of the plant.
Biochemical and Physiological Effects
N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In plants, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea inhibits the activity of plant growth regulators, which are involved in various physiological processes such as cell division, elongation, and differentiation. This leads to the inhibition of plant growth and ultimately, the death of the plant.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-N'-(4-isopropylphenyl)thiourea in lab experiments is its high purity and stability. N-cycloheptyl-N'-(4-isopropylphenyl)thiourea can be easily synthesized and purified, making it a reliable compound for research purposes. Additionally, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments.
One limitation of using N-cycloheptyl-N'-(4-isopropylphenyl)thiourea in lab experiments is its limited solubility in water. N-cycloheptyl-N'-(4-isopropylphenyl)thiourea is highly soluble in organic solvents such as toluene and chloroform but has limited solubility in water. This can make it challenging to use in certain experiments that require water-based solutions. Additionally, the mechanism of action of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea is not fully understood, which can make it challenging to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for the study of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea. In biomedical research, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea and its potential applications in the treatment of cancer and inflammatory diseases. Additionally, studies are needed to investigate the potential side effects of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea and its interactions with other drugs.
In agriculture, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea and its potential applications as a herbicide. Additionally, studies are needed to investigate the potential impact of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea on non-target organisms and the environment.
Conclusion
In conclusion, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is straightforward, and it has been shown to have anti-tumor and anti-inflammatory properties in biomedical research. In agriculture, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has potential as a herbicide due to its ability to inhibit the activity of plant growth regulators. While there are limitations to using N-cycloheptyl-N'-(4-isopropylphenyl)thiourea in lab experiments, its high purity and stability make it a reliable compound for research purposes. There are several future directions for the study of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea involves the reaction between cycloheptylamine and 4-isopropylphenyl isothiocyanate. The reaction is carried out in anhydrous toluene at room temperature, and the product is obtained after purification through column chromatography. The yield of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea is typically around 50%, and the purity can be confirmed through NMR spectroscopy.

properties

IUPAC Name

1-cycloheptyl-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2S/c1-13(2)14-9-11-16(12-10-14)19-17(20)18-15-7-5-3-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJMJSXHRGYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N'-(4-isopropylphenyl)thiourea

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